ethyl 3-[(2-nitrobenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C16H14N2O5 It is a derivative of benzoic acid and contains both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-nitrobenzoyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming the desired product. The esterification of the carboxylic acid group is achieved using ethanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: acylation and esterification, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Ethyl 3-[(2-aminobenzoyl)amino]benzoate.
Substitution: Depending on the nucleophile, products such as this compound derivatives.
Hydrolysis: 3-[(2-nitrobenzoyl)amino]benzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-[(2-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-nitrobenzoyl)amino]benzoate depends on its chemical structure and the specific context of its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid derivative. These interactions can affect various molecular targets and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 3-[(2-nitrobenzoyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 2-[(3-nitrobenzoyl)amino]benzoate: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.
Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate: Contains a methyl group, which can influence its chemical behavior and applications.
Ethyl 4-[(3-nitrobenzoyl)amino]benzoate: Another positional isomer with distinct properties.
Biological Activity
Ethyl 3-[(2-nitrobenzoyl)amino]benzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of aromatic esters and is characterized by the presence of a nitro group, which plays a crucial role in its biological activity. The compound can be represented structurally as follows:
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may inhibit specific enzymes or modulate receptor activity.
- Receptor Binding : The compound may interact with various biological receptors, potentially altering signal transduction pathways involved in cell proliferation and apoptosis .
Anticancer Properties
A number of studies have investigated the anticancer properties of this compound. For instance, it has shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung carcinoma) | 10.28 | |
MCF-7 (Breast carcinoma) | 8.107 | |
HepG2 (Liver carcinoma) | 0.877 |
These findings indicate that the compound exhibits significant cytotoxic effects, particularly in lung and liver cancer models.
Mechanistic Insights
Research has shown that the anticancer activity of this compound may be linked to:
- Induction of Apoptosis : Studies demonstrated activation of caspases (3, 8, and 9), which are critical in the apoptotic pathway .
- Cell Cycle Arrest : The compound induces cell cycle progression through the G1 to S phase transition, affecting cancer cell proliferation .
Case Studies
- Study on A549 Cells : A detailed investigation on A549 lung carcinoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized the MTT assay to quantify cytotoxicity and reported an IC50 value of 10.28 µM, indicating potent antiproliferative activity .
- MCF-7 Breast Cancer Model : In research focusing on MCF-7 cells, the compound demonstrated an IC50 value of 8.107 µM. The study highlighted its superior activity compared to standard chemotherapeutics like doxorubicin, suggesting a potential for clinical application in breast cancer therapy .
Properties
IUPAC Name |
ethyl 3-[(2-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)11-6-5-7-12(10-11)17-15(19)13-8-3-4-9-14(13)18(21)22/h3-10H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUCAWOXUBEMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.